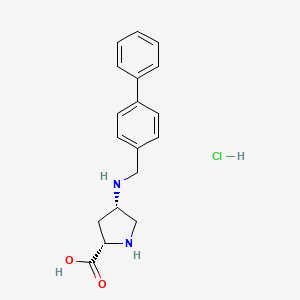SN40 hydrochloride
CAS No.:
Cat. No.: VC14592252
Molecular Formula: C18H21ClN2O2
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H21ClN2O2 |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1 |
| Standard InChI Key | SCVJDDMQQPCHCV-QJHJCNPRSA-N |
| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
SN40 hydrochloride (CAS No. 2768663-15-4) belongs to the class of small-molecule inhibitors targeting amino acid transporters. Its structure features a chlorinated aromatic ring system coupled with a secondary amine moiety, which likely contributes to its binding affinity for transporter proteins . The compound’s solubility profile is critical for experimental applications:
-
In vitro solubility: 100 mg/mL in dimethyl sulfoxide (DMSO), equivalent to 300.46 mM .
-
In vivo formulation: Typically administered via solutions containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure stability and bioavailability .
The hydrochloride salt form enhances solubility in aqueous media, making it suitable for both cell-based assays and preclinical animal studies.
Pharmacological Targets and Mechanism of Action
SN40 hydrochloride exhibits broad-spectrum inhibitory activity against six major amino acid transporters (Table 1) :
| Transporter | Species | (μM) |
|---|---|---|
| ASCT2 | Rat | 7.29 |
| ASCT2 | Human | 2.42 |
| EAAT1 | Human | 2.94 |
| EAAT2 | Human | 5.55 |
| EAAC1 | Human | 24.43 |
| EAAT5 | Human | 5.55 |
Key mechanistic insights:
-
ASCT2 inhibition: ASCT2 is a sodium-dependent neutral amino acid transporter overexpressed in cancer cells to support glutamine uptake, a critical energy source for proliferating tumors . SN40 hydrochloride’s submicromolar against human ASCT2 (2.42 μM) positions it as a competitive antagonist, disrupting glutamine metabolism in malignant cells.
-
EAAT modulation: By targeting excitatory amino acid transporters (EAAT1–5), SN40 hydrochloride may alter synaptic glutamate levels, though its primary research focus remains in oncology .
Preclinical Data and Anticancer Applications
In Vitro Activity
SN40 hydrochloride demonstrates dose-dependent inhibition of cancer cell proliferation, particularly in models reliant on ASCT2-mediated glutamine uptake. At 10 mM concentrations, the compound achieves complete transporter blockade, inducing metabolic stress and apoptosis in vitro .
In Vivo Pharmacokinetics
Preliminary pharmacokinetic studies in rodent models reveal:
-
Plasma clearance: High systemic clearance rates, necessitating optimized dosing regimens .
-
Brain penetration: A brain/plasma ratio of ~3, suggesting potential utility in central nervous system malignancies .
Administration protocols typically use oral doses of 30 mg/kg, yielding a maximum plasma concentration () of 7.51 mM .
Comparative Analysis with Existing AAT Inhibitors
While other ASCT2 inhibitors like GPNA and V-9302 have been described, SN40 hydrochloride’s dual activity against EAATs and ASCT2 provides a unique therapeutic profile . Its human ASCT2 of 2.42 μM surpasses GPNA’s reported IC₅₀ of 15 μM, suggesting superior potency .
Challenges and Future Directions
Limitations:
-
Solubility constraints: Despite high DMSO solubility, aqueous formulations require stabilizers like PEG300, complicating clinical translation .
-
Off-target effects: Moderate inhibition of EAAC1 () raises concerns about neurological side effects .
Research priorities:
-
Phase I trials: To establish safety profiles in humans.
-
Biomarker development: Identifying tumors with ASCT2 overexpression for targeted therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume